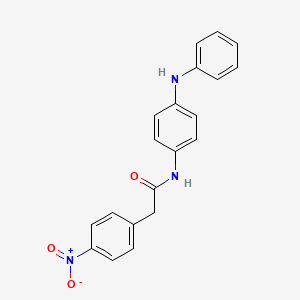![molecular formula C16H26N2 B4940147 2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine, commonly known as DMBA, is a synthetic compound that belongs to the class of indane derivatives. DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems.
Wirkmechanismus
DMBA acts as a selective agonist for the dopamine D3 receptor. The activation of the dopamine D3 receptor leads to the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, cognition, and motivation. DMBA also acts as a potent inhibitor of the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
DMBA has been shown to have several biochemical and physiological effects. DMBA has been shown to increase locomotor activity in animals, indicating its stimulant properties. DMBA has also been shown to increase the release of dopamine in the striatum, which is a region of the brain that plays a crucial role in the regulation of movement. DMBA has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood and emotions.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages for lab experiments. DMBA is a selective agonist for the dopamine D3 receptor, which allows for the study of the specific effects of dopamine D3 receptor activation. DMBA is also a potent inhibitor of the reuptake of dopamine, which allows for the study of the effects of increased dopamine concentration in the synaptic cleft. However, DMBA has several limitations for lab experiments. DMBA has a relatively short half-life, which limits its use in long-term studies. DMBA also has a high affinity for the dopamine D3 receptor, which limits its use in the study of other neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for the study of DMBA. One future direction is the study of the effects of DMBA on the dopamine D3 receptor in different regions of the brain. Another future direction is the study of the effects of DMBA on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The development of new DMBA analogs with longer half-lives and higher selectivity for the dopamine D3 receptor is also a future direction for the study of DMBA. The use of DMBA in the study of various pathological conditions, such as Parkinson's disease and schizophrenia, is also a future direction for the study of DMBA.
Synthesemethoden
The synthesis of DMBA involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by column chromatography to obtain pure DMBA.
Wissenschaftliche Forschungsanwendungen
DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems. DMBA is used in the study of neurotransmitter systems, such as the dopamine system, and their role in various physiological and pathological conditions. DMBA is also used in the study of the effects of drugs on the cardiovascular system, respiratory system, and immune system.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,12-18(3)4)11-17-15-9-13-7-5-6-8-14(13)10-15/h5-8,15,17H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJBLFNINRNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2=CC=CC=C2C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)

